
(Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a (Z)-configuration, indicating the specific spatial arrangement of its substituents around the double bond. The compound is notable for its aromatic structure, which includes both ethyl and methyl groups attached to the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction. For instance, the reaction between 4-ethylbenzaldehyde and 2-methylaniline in the presence of a dehydrating agent like anhydrous magnesium sulfate can yield the desired imine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids at the benzylic positions.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its imine group can be further modified to create a variety of derivatives.
Biology: In biological research, imines like (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine are studied for their potential as enzyme inhibitors. They can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its aromatic structure and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- (Z)-N-(4-Methylphenyl)-1-(2-methylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(2-ethylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(2-chlorophenyl)methanimine
Comparison: Compared to its analogs, (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine is unique due to the specific positioning of the ethyl and methyl groups on the aromatic rings. This configuration can influence its reactivity, binding affinity, and overall stability. For instance, the presence of an ethyl group at the para position can enhance its hydrophobic interactions, making it more effective in binding to hydrophobic pockets of proteins.
Properties
CAS No. |
391609-50-0 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-8-10-16(11-9-14)17-12-15-7-5-4-6-13(15)2/h4-12H,3H2,1-2H3 |
InChI Key |
YLMMQBATZYXQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


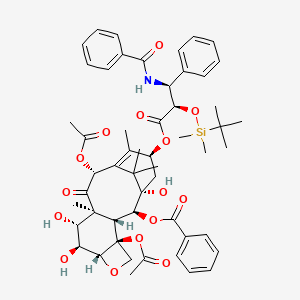
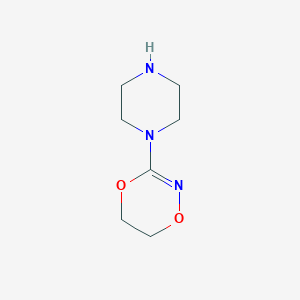


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
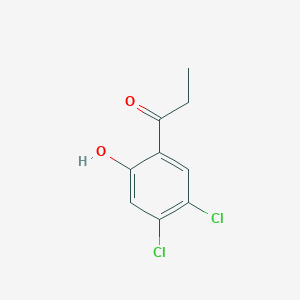
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)

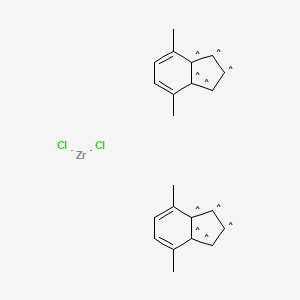
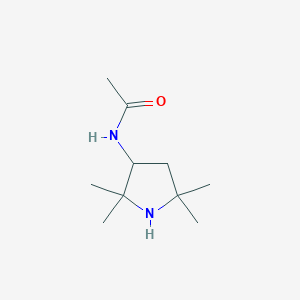
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
